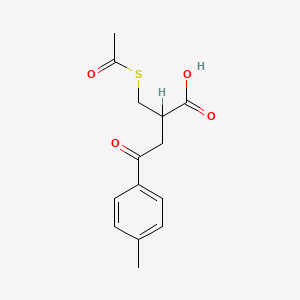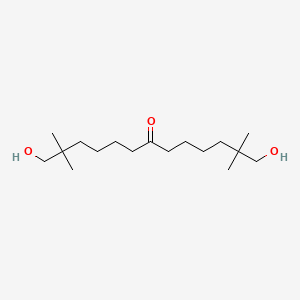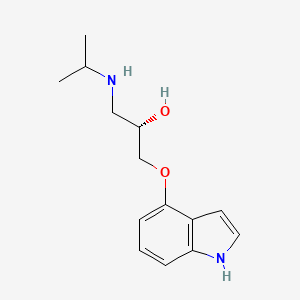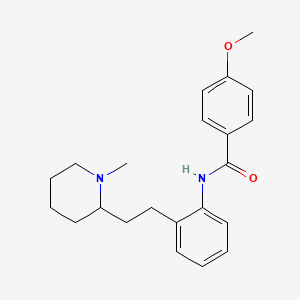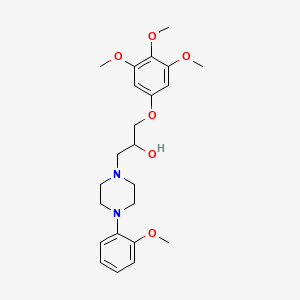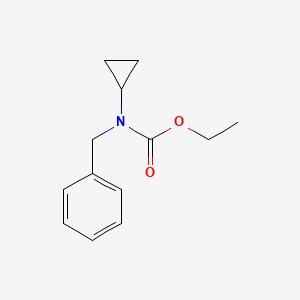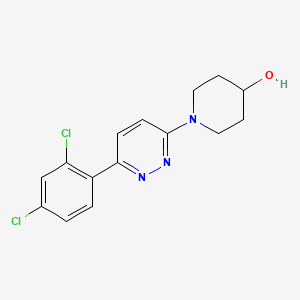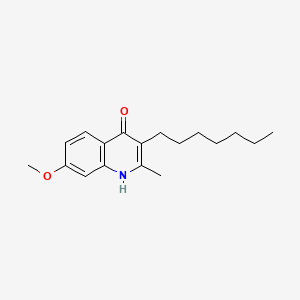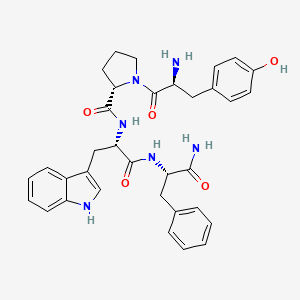
依诺沙星
描述
18alpha-Glycyrrhetic acid is a bioactive triterpenoid compound derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-viral, and anti-tumor activities . This compound is a metabolite of glycyrrhizin, which is the major bioactive component in licorice .
科学研究应用
18alpha-Glycyrrhetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
作用机制
18alpha-Glycyrrhetic acid exerts its effects through multiple molecular targets and pathways. It inhibits the activity of nuclear factor kappa B (NF-kB) and activates proteasomes, leading to the suppression of inflammatory responses and promotion of apoptosis . The compound also modulates the expression of various enzymes and proteins involved in inflammation and cell survival .
Similar Compounds:
18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.
Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.
Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .
生化分析
Biochemical Properties
Enoxolone interacts with various biomolecules, contributing to its diverse biochemical roles. It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α to their respective inactive metabolites . This inhibition increases prostaglandins in the digestive system .
Cellular Effects
Enoxolone has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of prostaglandins, which inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach .
Molecular Mechanism
Enoxolone exerts its effects at the molecular level through several mechanisms. It binds to adenine deaminase, an enzyme involved in the purine salvage pathway . This binding disrupts the conversion of adenine to hypoxanthine, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP .
Temporal Effects in Laboratory Settings
The effects of Enoxolone over time in laboratory settings have been observed. There are no reported toxic effects or intolerance phenomena to normal use doses . On prolonged use and higher doses, sodium and water retention and potassium loss may occur, accompanied by hypertension, edema, and hypokalemia .
Metabolic Pathways
Enoxolone is involved in the purine salvage pathway . It inhibits the activity of adenine deaminase, disrupting the conversion of adenine to hypoxanthine . This leads to an accumulation of adenosine and a depletion of hypoxanthine and ATP .
准备方法
Synthetic Routes and Reaction Conditions: 18alpha-Glycyrrhetic acid can be synthesized from 18beta-glycyrrhizic acid through a series of chemical reactions. The process involves treating 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The final step involves alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate to obtain 18alpha-Glycyrrhetic acid .
Industrial Production Methods: Industrial production of 18alpha-Glycyrrhetic acid typically involves large-scale extraction from licorice root, followed by purification processes to isolate the compound. The extraction process often includes the use of solvents and chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: 18alpha-Glycyrrhetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under controlled conditions to oxidize 18alpha-Glycyrrhetic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 18alpha-Glycyrrhetic acid, such as 3-keto-18alpha-glycyrrhetinic acid and methyl esters of 18alpha-glycyrrhetinic acid .
属性
| { "Design of the Synthesis Pathway": "Enoxolone can be synthesized through a multi-step process starting from beta-sitosterol as the starting material. The synthesis pathway involves several chemical transformations, including oxidation, isomerization, and cyclization reactions.", "Starting Materials": [ "Beta-sitosterol", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Acetic acid", "Hydrogen peroxide", "Sodium carbonate", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Oxidation of beta-sitosterol with sodium periodate in methanol yields 3beta-hydroxy-5alpha,6alpha-epoxycholest-7-ene-6-one.", "Isomerization of the above product with sodium metaperiodate in acetic acid gives 3beta-hydroxy-11-oxoolean-12-en-30-oic acid.", "Reduction of the above product with sodium borohydride in methanol produces 3beta-hydroxy-11-oxoolean-12-en-30-ol.", "Cyclization of the above product with sulfuric acid in methanol yields 11-oxo-olean-12-en-30-oic acid.", "Treatment of the above product with hydrogen peroxide in the presence of sodium carbonate and sulfuric acid gives 11-oxo-olean-12-en-30-oic acid peroxide.", "Cyclization of the above product with sodium hydroxide in ethanol produces enoxolone." ] } | |
CAS 编号 |
471-53-4 |
分子式 |
C30H46O4 |
分子量 |
470.7 g/mol |
IUPAC 名称 |
(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |
InChI 键 |
MPDGHEJMBKOTSU-FNCONFKVSA-N |
手性 SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
外观 |
Solid powder |
熔点 |
296 °C |
其他 CAS 编号 |
471-53-4 1449-05-4 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of enoxolone?
A1: Research suggests enoxolone interacts with multiple cellular targets, including:
- Adenine deaminase (Ade): Enoxolone directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
- ATP synthase subunit alpha (AtpA): Enoxolone impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
- 11β-hydroxysteroid dehydrogenase (11β-HSD): Enoxolone inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
- Gap junction channels and hemichannels formed by Connexins (Cx): Enoxolone blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []
Q2: How does enoxolone impact Clostridioides difficile pathophysiology?
A2: Enoxolone exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to enoxolone's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []
Q3: Can enoxolone influence cell signaling pathways?
A3: Yes, enoxolone has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []
Q4: What is the molecular formula and weight of enoxolone?
A4: Enoxolone (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []
Q5: Does enoxolone possess any known catalytic properties?
A5: While enoxolone's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []
Q6: Have computational methods been employed to study enoxolone?
A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of enoxolone with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]
Q7: What formulation strategies have been explored to improve enoxolone's delivery and bioavailability?
A7: Various formulation strategies have been investigated, including:
- Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
- Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
- Topical formulations: Enoxolone is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]
Q8: What in vitro and in vivo models have been used to investigate enoxolone's efficacy?
A8: Enoxolone's efficacy has been assessed in various models, including:
- Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
- Animal models: Enoxolone has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
- Clinical trials: Limited clinical trials suggest potential benefits of enoxolone-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]
Q9: What is known about the safety profile of enoxolone?
A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive enoxolone consumption can lead to adverse effects, including:
- Hypokalemia: Enoxolone's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
- Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []
Q10: What analytical techniques are employed for enoxolone quantification?
A10: Several analytical methods have been employed to quantify enoxolone in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine enoxolone content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
- Gas Chromatography (GC): GC methods have been developed for enoxolone analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
